molecular formula C6H4ClNO B027911 2-Chloroisonicotinaldehyde CAS No. 101066-61-9

2-Chloroisonicotinaldehyde

Cat. No. B027911
M. Wt: 141.55 g/mol
InChI Key: UFPOSTQMFOYHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04977267

Procedure details

60 g of 2-chloro-4-pyridinecarboxaldehyde and 90 g of ethyl orthoformate were dissolved in 600 ml of ethanol, and 7 g of p-toluenesulfonic acid was added. The mixture was refluxed for 1 hour. After cooling, the reaction solution was concentrated. The concentrate was taken into ethyl acetate, washed with a saturated aqueous solution of sodium hydrogen carbonate and then a saturated aqueous solution of sodium chloride, and dried. The solvent was then evaporated. The residue was distilled under reduced pressure to give 75 g (yield 82%) of 2-chloro-4-diethoxymethylpyridine.
Quantity
60 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[CH:4][N:3]=1.C([O-])([O-])[O:11][CH2:12][CH3:13].[C:16]1(C)C=CC(S(O)(=O)=O)=C[CH:17]=1>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]([O:11][CH2:12][CH3:13])[O:9][CH2:16][CH3:17])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C=O
Name
ethyl orthoformate
Quantity
90 g
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, and dried
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 855.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.